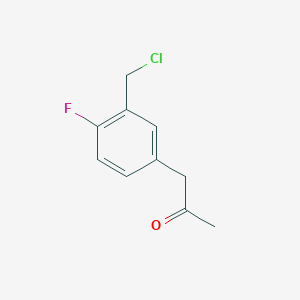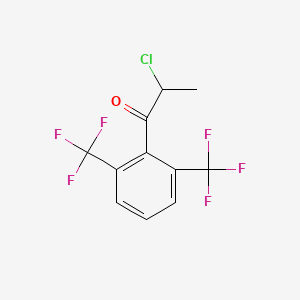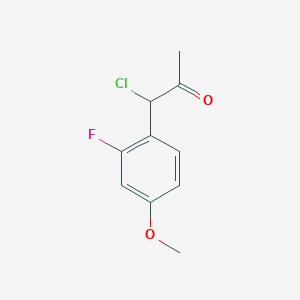
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, THF), low temperatures.
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone), room temperature.
Major Products:
Substitution: 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-one.
Reduction: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-ol.
Oxidation: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one.
Applications De Recherche Scientifique
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes.
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Fluoro-1-(2-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
Comparison: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and a promising candidate for various research applications.
Propriétés
Formule moléculaire |
C10H10ClFO2 |
|---|---|
Poids moléculaire |
216.63 g/mol |
Nom IUPAC |
1-chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,1-2H3 |
Clé InChI |
OIIWLLZQDASRAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)OC)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


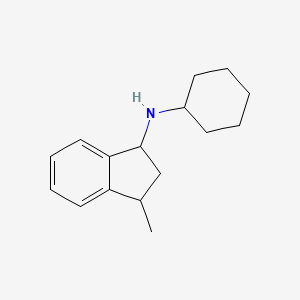
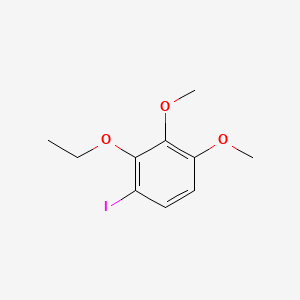
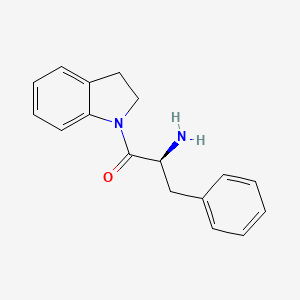
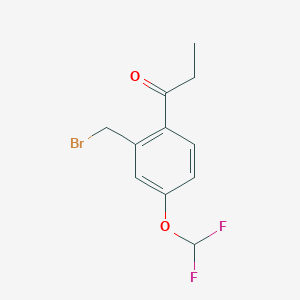

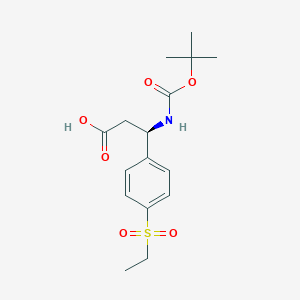
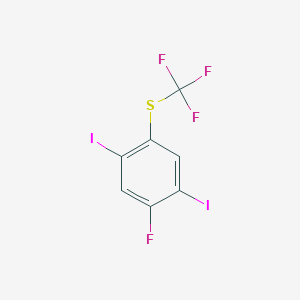

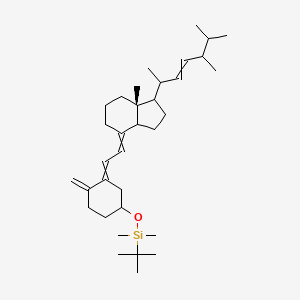
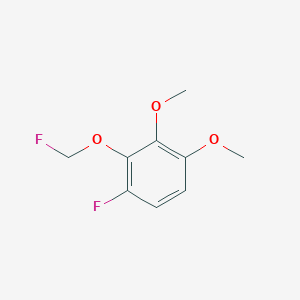
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
